N-sec-Butylphthalimide N-sec-Butylphthalimide
Brand Name: Vulcanchem
CAS No.: 10108-61-9
VCID: VC21232458
InChI: InChI=1S/C12H13NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h4-8H,3H2,1-2H3
SMILES: CCC(C)N1C(=O)C2=CC=CC=C2C1=O
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

N-sec-Butylphthalimide

CAS No.: 10108-61-9

Cat. No.: VC21232458

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

N-sec-Butylphthalimide - 10108-61-9

Specification

CAS No. 10108-61-9
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name 2-butan-2-ylisoindole-1,3-dione
Standard InChI InChI=1S/C12H13NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h4-8H,3H2,1-2H3
Standard InChI Key ZTXOTHWCDVUQRM-UHFFFAOYSA-N
SMILES CCC(C)N1C(=O)C2=CC=CC=C2C1=O
Canonical SMILES CCC(C)N1C(=O)C2=CC=CC=C2C1=O

Introduction

Chemical Structure and Properties

N-sec-Butylphthalimide (C₁₂H₁₃NO₂, CAS: 10108-61-9) is a derivative of phthalic anhydride and sec-butylamine. The compound consists of a phthalimide core with a secondary butyl group attached to the nitrogen atom.

Physical Properties

The physical properties of N-sec-Butylphthalimide are crucial for understanding its behavior in various applications. The compound exists as a slightly yellow oily liquid at room temperature.

Table 1: Physical Properties of N-sec-Butylphthalimide

PropertyValue
Molecular FormulaC₁₂H₁₃NO₂
Molecular Weight203.24 g/mol
Physical StateSlightly yellow oily liquid
Water Solubility978 mg/L
CAS Number10108-61-9

The water solubility of N-sec-Butylphthalimide (978 mg/L) is a significant property that influences its bioavailability and potential applications in biological systems. This moderate solubility allows for sufficient dissolution in aqueous environments while maintaining some lipophilic characteristics, which can be advantageous for certain biological applications.

Chemical Characteristics

The chemical structure of N-sec-Butylphthalimide contains several functional groups that contribute to its reactivity. The phthalimide core consists of a benzene ring fused to a five-membered imide ring, while the sec-butyl group adds lipophilicity and steric effects that influence the compound's behavior in chemical reactions and biological systems.

The presence of the imide group makes the compound susceptible to nucleophilic attack, while the aromatic ring can participate in various electrophilic substitution reactions. These characteristics contribute to the compound's versatility in organic synthesis and its biological activity.

Synthesis and Preparation Methods

The preparation of N-sec-Butylphthalimide typically involves the reaction between phthalic anhydride and sec-butylamine. While direct information on N-sec-butylphthalimide synthesis is limited in the provided sources, similar compounds like N-butylphthalimide have documented synthesis methods that can be adapted.

Laboratory Synthesis

Laboratory synthesis of N-sec-Butylphthalimide typically follows this general reaction pathway:

  • Phthalic anhydride reacts with sec-butylamine

  • The reaction forms a phthalamic acid intermediate

  • Subsequent dehydration leads to the formation of N-sec-Butylphthalimide

Based on similar compounds, the reaction conditions likely involve:

  • Temperature range: 100-160°C

  • Reaction time: 0.5-20 hours

  • Solvent: Water

  • Possible use of phase transfer catalysts to enhance efficiency

Industrial Production

Industrial production methods for N-sec-Butylphthalimide would likely follow similar principles to those documented for related compounds. These methods typically involve:

  • Larger reaction vessels with precise temperature control

  • Continuous monitoring of reaction parameters

  • Efficient cooling and separation systems

  • Purification through techniques such as distillation or crystallization

For instance, the patent literature describes a method for preparing the related compound N-butylphthalimide using phthalic anhydride and n-butylamine as raw materials, with water as the solvent, carrying out a reflux reaction under the action of a phase transfer catalyst . A similar approach could be adapted for N-sec-Butylphthalimide by substituting sec-butylamine for n-butylamine.

Chemical Reactions and Mechanisms

N-sec-Butylphthalimide can participate in various chemical reactions due to its functional groups and structure.

Types of Reactions

The compound can undergo several types of reactions including:

Oxidation Reactions

N-sec-Butylphthalimide can be oxidized to form corresponding phthalic acid derivatives. Common oxidizing agents might include potassium permanganate and chromium trioxide.

Reduction Reactions

Reduction of N-sec-Butylphthalimide can convert it into amines or other reduced forms. Typical reducing agents would include lithium aluminum hydride or sodium borohydride.

Substitution Reactions

The compound can undergo nucleophilic substitution reactions where the sec-butyl group might be replaced by other nucleophiles. These reactions typically occur under basic conditions with nucleophiles such as hydroxide ions or amines.

Reaction Products

The main products from these reactions would include:

  • Oxidation: Phthalic acid derivatives

  • Reduction: Sec-butylamine or other reduced forms

  • Substitution: Various substituted phthalimides depending on the nucleophile used

These reaction pathways demonstrate the versatility of N-sec-Butylphthalimide as a chemical intermediate in various synthetic applications.

Biological Activity

One of the most significant aspects of N-sec-Butylphthalimide is its biological activity, particularly its antifungal properties.

Antifungal Properties

Research has demonstrated that N-sec-Butylphthalimide exhibits notable antifungal activity against various Candida species. The compound has shown a minimum inhibitory concentration (MIC) of approximately 100 μg/ml against both fluconazole-sensitive and resistant strains of Candida albicans and Candida parapsilosis.

Anti-Biofilm Activity

A particularly important property of N-sec-Butylphthalimide is its ability to inhibit biofilm formation. Studies indicate that at sub-inhibitory concentrations (10–50 μg/ml), the compound can significantly reduce biofilm biomass in various microbial species. This property is especially valuable since biofilms contribute substantially to antimicrobial resistance and persistent infections.

The compound has also shown inhibitory effects on biofilm formation in other pathogens like Escherichia coli and Staphylococcus aureus, suggesting broad-spectrum activity against biofilm-forming organisms.

Table 2: Antifungal and Anti-Biofilm Activity of N-sec-Butylphthalimide

OrganismActivity TypeEffective Concentration
Candida albicans (fluconazole-sensitive)AntifungalMIC: 100 μg/ml
Candida albicans (fluconazole-resistant)AntifungalMIC: 100 μg/ml
Candida parapsilosisAntifungalMIC: 100 μg/ml
Candida speciesAnti-biofilm10-50 μg/ml
Escherichia coliAnti-biofilmSub-inhibitory concentrations
Staphylococcus aureusAnti-biofilmSub-inhibitory concentrations

Mechanism of Action

The mechanisms underlying the antifungal and anti-biofilm activities of N-sec-Butylphthalimide likely involve:

  • Disruption of cell membrane integrity in fungal cells

  • Interference with adherence mechanisms necessary for biofilm formation

  • Possible inhibition of enzymes critical for fungal cell wall synthesis

These mechanisms make N-sec-Butylphthalimide a promising compound for further development as an antifungal agent, particularly for infections involving biofilm formation.

Applications in Research and Industry

The unique properties of N-sec-Butylphthalimide make it valuable across multiple fields.

Pharmaceutical Applications

The most promising application of N-sec-Butylphthalimide lies in its potential as an antifungal agent. Its demonstrated activity against Candida species, particularly biofilm-forming strains, suggests potential utility in developing novel treatments for fungal infections.

The compound's ability to inhibit biofilm formation is particularly significant since biofilms represent a major challenge in treating persistent infections. Biofilms provide physical protection to microorganisms and contribute to antimicrobial resistance, making compounds that can disrupt them highly valuable in medical applications.

Chemical Synthesis Applications

N-sec-Butylphthalimide serves as an important intermediate in organic synthesis. Its reactivity allows for the creation of various derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.

Industrial Applications

In industrial settings, N-sec-Butylphthalimide and similar compounds are used in the production of:

  • Dyes and pigments

  • Specialty chemicals

  • Polymer additives

The compound's thermal stability and chemical properties make it suitable for various manufacturing processes that require specific chemical characteristics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-sec-Butylphthalimide, it's useful to compare it with structurally similar compounds.

Structural Comparisons

Table 3: Structural Comparison of N-sec-Butylphthalimide with Related Compounds

CompoundStructureKey Differences
N-sec-ButylphthalimideC₁₂H₁₃NO₂Contains a secondary butyl group attached to the nitrogen atom
N-butylphthalimideC₁₂H₁₃NO₂Contains a primary (normal) butyl group
N-propylphthalimideC₁₁H₁₁NO₂Contains a propyl group, one carbon fewer than butyl
3-n-butylphthalideC₁₂H₁₄O₂Different core structure (phthalide vs. phthalimide)

Activity Comparisons

While the search results don't provide direct comparisons between N-sec-Butylphthalimide and other phthalimide derivatives, we can infer some differences based on structural features:

The secondary butyl group in N-sec-Butylphthalimide likely contributes to its biological activity through:

  • Increased lipophilicity compared to smaller alkyl groups

  • Steric effects that influence binding to biological targets

  • Unique three-dimensional conformations that affect interaction with receptors or enzymes

For comparison, 3-n-butylphthalide, which has a different core structure but a similar side chain, has been studied for its antidepressant properties and other biological activities .

Future Research Perspectives

Research on N-sec-Butylphthalimide presents several promising avenues for future investigation.

Medicinal Chemistry

Given its antifungal and anti-biofilm properties, further research could focus on:

  • Developing optimized derivatives with enhanced activity

  • Combining N-sec-Butylphthalimide with established antifungal agents to create synergistic treatments

  • Exploring activity against additional fungal species and other microorganisms

  • Investigating the detailed molecular mechanisms of its antifungal effects

Synthetic Applications

Future research might explore:

  • New synthetic routes to produce N-sec-Butylphthalimide more efficiently

  • Novel reactions using N-sec-Butylphthalimide as a starting material

  • Green chemistry approaches to improve sustainability of its synthesis

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies comparing various phthalimide derivatives could help identify the optimal structural features for specific applications. Such studies might explore:

  • The impact of different alkyl chain lengths and branching patterns

  • Effects of additional functional groups on the phthalimide core

  • Conformational preferences and their influence on activity

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